The Core Mechanism of Action of AS-605240: A Technical Guide
The Core Mechanism of Action of AS-605240: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-605240 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ).[1][2][3] As an ATP-competitive inhibitor, AS-605240 has demonstrated significant therapeutic potential in a variety of preclinical models, including those for inflammatory diseases such as rheumatoid arthritis, autoimmune diabetes, and neurodegenerative conditions like Alzheimer's disease.[4][5] This technical guide provides an in-depth overview of the mechanism of action of AS-605240, detailing its molecular interactions, impact on cellular signaling pathways, and summarizing key quantitative data and experimental methodologies from pivotal studies.
Molecular Target and Selectivity
The primary molecular target of AS-605240 is the γ isoform of phosphoinositide 3-kinase (PI3Kγ).[2][3] PI3Ks are a family of lipid kinases that play a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of cancer and inflammation. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85 or p101). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ.
AS-605240 exhibits high selectivity for the PI3Kγ isoform. This selectivity is critical as other isoforms have distinct and essential physiological functions, and their inhibition can lead to undesirable side effects.
Quantitative Inhibition Data
The inhibitory activity and selectivity of AS-605240 have been quantified in various in vitro assays. The following tables summarize the key data.
| Parameter | Value | Assay Type |
| IC50 (PI3Kγ) | 8 nM | Cell-free kinase assay |
| Ki (PI3Kγ) | 7.8 nM | ATP-competitive inhibition assay |
Table 1: In vitro inhibitory activity of AS-605240 against PI3Kγ.[1][2][5]
| PI3K Isoform | IC50 (nM) | Selectivity over PI3Kγ |
| PI3Kα | 60 | 7.5-fold |
| PI3Kβ | 270 | >30-fold |
| PI3Kδ | 300 | >30-fold |
Table 2: Isoform selectivity of AS-605240.[2][3][6]
Mechanism of Action: The PI3K/Akt Signaling Pathway
AS-605240 exerts its effects by inhibiting the catalytic activity of PI3Kγ, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the cell membrane.[7] PIP3 acts as a critical second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[7][8]
The inhibition of PI3Kγ by AS-605240 leads to a reduction in PIP3 levels, which in turn prevents the phosphorylation and activation of Akt.[1] The PI3K/Akt signaling cascade is a central regulator of numerous cellular functions, and its disruption by AS-605240 underlies the compound's therapeutic effects.[7][8]
Caption: The PI3K/Akt signaling pathway and the inhibitory action of AS-605240.
Experimental Protocols
In Vitro PI3K Lipid Kinase Assay
This assay is used to determine the IC50 values of AS-605240 against different PI3K isoforms.
Methodology: [2]
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Reaction Mixture Preparation: A kinase buffer is prepared containing 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, and 0.1% Na Cholate.
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Enzyme and Substrate Addition:
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For PI3Kγ, 100 ng of human PI3Kγ is incubated with the kinase buffer, 15 µM ATP (with 100 nCi γ[³³P]ATP), and lipid vesicles containing 18 µM PtdIns and 250 µM PtdSer.
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For other isoforms (PI3Kα, β, δ), varying amounts of ATP and lipid vesicles with different PtdIns and PtdSer concentrations are used to match the experimental Km values for each isoform.
-
-
Inhibitor Addition: AS-605240 or DMSO (vehicle control) is added to the reaction mixture.
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Incubation: The reaction is incubated at room temperature. The reaction time is typically 2 hours for PI3Kα, β, and δ.
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Reaction Termination: The kinase reaction is stopped by adding 250 µg of Neomycin-coated Scintillation Proximity Assay (SPA) beads.
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Detection: The amount of radiolabeled product is quantified using a scintillation counter to determine the extent of kinase inhibition.
Cell-Based PKB/Akt Phosphorylation Assay
This assay measures the ability of AS-605240 to inhibit PI3Kγ activity within a cellular context.
Methodology: [2]
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Cell Culture: RAW264.7 mouse macrophages are cultured in appropriate media.
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Starvation: Cells are starved for 3 hours in a serum-free medium to reduce basal Akt phosphorylation.
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Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of AS-605240 or DMSO for 30 minutes.
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Stimulation: Cells are stimulated for 5 minutes with a chemoattractant such as 50 nM of C5a or with Monocyte Chemoattractant Protein-1 (MCP-1).
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Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
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ELISA: The level of phosphorylated Akt (at Ser473) is measured using a specific ELISA kit.
Caption: A simplified workflow for in vitro and cell-based assays of AS-605240.
In Vivo Mouse Model of Rheumatoid Arthritis
AS-605240 has been evaluated in rodent models of rheumatoid arthritis to assess its anti-inflammatory efficacy.
Methodology:
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Induction of Arthritis: Arthritis is induced in mice, for example, using the collagen-induced arthritis (CIA) model or the K/BxN serum transfer-induced arthritis model.
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Treatment: Mice are orally administered AS-605240 (e.g., at a dose of 50 mg/kg) or a vehicle control. Treatment is typically initiated at the onset of clinical signs of arthritis.
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Clinical Scoring: The severity of arthritis is monitored and scored based on paw swelling and inflammation.
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Histological Analysis: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E) to assess inflammation, cartilage damage, and bone erosion.
In Vivo Efficacy
The in vivo efficacy of AS-605240 has been demonstrated in various disease models. The following table summarizes key findings.
| Disease Model | Species | Dose | Key Findings |
| RANTES-induced peritonitis | Mouse | ED50 = 9.1 mg/kg | Reduction in neutrophil recruitment.[1][5] |
| CCL5-induced peritonitis | Mouse | ED50 = 10 mg/kg | Reduction in neutrophil recruitment.[1][5] |
| Collagen-induced arthritis | Mouse | 50 mg/kg (p.o.) | Substantial reduction in clinical and histological signs of joint inflammation.[1][2] |
| Autoimmune diabetes (NOD mice) | Mouse | 30 mg/kg (i.p.) | Suppression of intracellular pAkt in splenocytes and delay in diabetes onset.[1] |
| Bleomycin-induced pulmonary fibrosis | Rat | 25 and 50 mg/kg | Marked reduction in total cell count and numbers of macrophages, neutrophils, and lymphocytes in BALF; reduced levels of TNF-α and IL-1β.[1] |
| Ovariectomy-induced osteoporosis | Mouse | 20 mg/kg | Inhibition of osteoclast formation and bone loss.[9][10] |
Table 3: Summary of in vivo efficacy of AS-605240.
Conclusion
AS-605240 is a potent and selective inhibitor of PI3Kγ that acts by competitively binding to the ATP-binding site of the enzyme. Its primary mechanism of action involves the suppression of the PI3K/Akt signaling pathway, leading to the modulation of various cellular processes, particularly those involved in inflammation and immune responses. The robust preclinical data, including its in vitro potency, selectivity, and in vivo efficacy in multiple disease models, underscore the therapeutic potential of targeting PI3Kγ with AS-605240. Further research and clinical development are warranted to fully elucidate its clinical utility in treating inflammatory and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 4. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. adooq.com [adooq.com]
- 7. cusabio.com [cusabio.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
